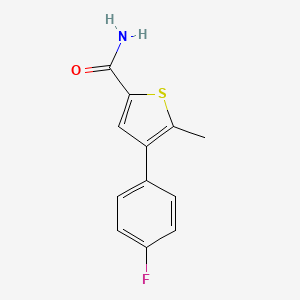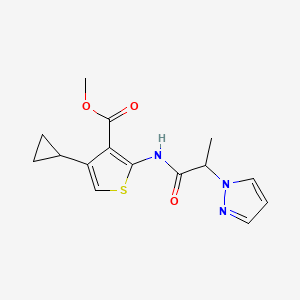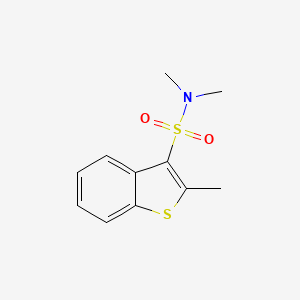![molecular formula C13H17NO3 B7583492 [(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE is a derivative of ketamine and has been used for scientific research purposes due to its unique chemical properties.
作用機序
MXE binds to the NMDA receptor and blocks its activity. This leads to a decrease in the release of glutamate, an excitatory neurotransmitter, and an increase in the release of GABA, an inhibitory neurotransmitter. This shift in the balance between excitatory and inhibitory neurotransmitters leads to altered states of consciousness.
Biochemical and Physiological Effects
MXE has been shown to have a range of biochemical and physiological effects. In animal models, MXE has been shown to increase dopamine and serotonin release in the brain, leading to antidepressant effects. MXE has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and seizures at high doses.
実験室実験の利点と制限
MXE has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in learning, memory, and perception. MXE is also relatively stable and easy to synthesize, which makes it a good candidate for further research.
However, MXE also has several limitations for lab experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. MXE also has a high potential for abuse and dependence, which makes it unsuitable for human studies.
将来の方向性
For MXE research include investigating its antidepressant effects and potential therapeutic uses, as well as understanding its long-term effects and potential for abuse.
合成法
MXE can be synthesized by reacting 3-methoxyphenylacetone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is then reacted with 3,4-methylenedioxyphenyl-2-nitropropene and hydrogenated with palladium on carbon to yield MXE.
科学的研究の応用
MXE has been used for scientific research purposes due to its unique chemical properties. MXE is a potent NMDA receptor antagonist, which means it can block the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and perception, and its inhibition can lead to altered states of consciousness. MXE has also been shown to have antidepressant effects in animal models.
特性
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-7-11(17-2)3-4-12(9)13(16)14-6-5-10(15)8-14/h3-4,7,10,15H,5-6,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAVBOTPXZZHP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)


![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)

